molecular formula C22H28FNa2O8P B7790632 Pregna-1,4-diene-3,20-dione, 9-fluoro-11beta,17,21-trihydroxy-16alpha-methyl-, 21-(dihydrogen phosphate) disodium salt

Pregna-1,4-diene-3,20-dione, 9-fluoro-11beta,17,21-trihydroxy-16alpha-methyl-, 21-(dihydrogen phosphate) disodium salt

Cat. No.: B7790632
M. Wt: 516.4 g/mol
InChI Key: PLCQGRYPOISRTQ-YDABOWNXSA-L
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Description

This compound, commonly known as dexamethasone sodium phosphate, is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its chemical structure includes a 9-fluoro substitution, 11β,17,21-trihydroxy groups, a 16α-methyl group, and a 21-dihydrogen phosphate esterified as a disodium salt . The phosphate group enhances water solubility, making it suitable for intravenous, intramuscular, and ophthalmic formulations . It is used to treat conditions such as severe allergies, inflammatory disorders, and as an adjunct in chemotherapy-induced nausea .

Properties

IUPAC Name

disodium;[2-[(9R,10S,11S,13S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15?,16?,17+,19+,20+,21+,22+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCQGRYPOISRTQ-YDABOWNXSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FNa2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pregna-1,4-diene-3,20-dione, 9-fluoro-11beta,17,21-trihydroxy-16alpha-methyl-, 21-(dihydrogen phosphate) disodium salt, commonly known as Dexamethasone 21-phosphate , is a synthetic glucocorticoid that exhibits significant biological activity. This compound is primarily recognized for its anti-inflammatory and immunosuppressive properties. Below is an in-depth analysis of its biological activity, including relevant data tables and case studies.

  • Molecular Formula : C22H28FNa2O8P
  • Molecular Weight : 516.4 g/mol
  • CAS Number : 2392-39-4
  • Synonyms : Dexamethasone phosphate, Dexamethasone sodium phosphate

Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression. This action results in:

  • Inhibition of pro-inflammatory cytokines : Dexamethasone reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha.
  • Suppression of immune response : It inhibits the migration and function of immune cells, particularly macrophages and T lymphocytes.

Anti-inflammatory Effects

Dexamethasone has been shown to significantly reduce inflammation in various models:

  • Microglial Activation : In BV-2 microglia cells, dexamethasone at concentrations of 1 to 4 µM reduces LPS-induced production of RANTES and nitric oxide (NO) while reversing decreases in IL-10 levels .
  • Collagen-Induced Arthritis : In a rat model, administration of dexamethasone at a dose of 1.6 mg/kg per day for seven days resulted in reduced joint swelling .

Immunosuppressive Effects

The compound also plays a crucial role in modulating immune responses:

  • LPS-Induced Inflammation : Dexamethasone inhibits LPS-induced migration of microglia and reduces the expression of inflammatory mediators .
  • Adrenal Suppression : In vivo studies indicate that dexamethasone decreases plasma corticosterone levels and adrenal weight when administered in drinking water at a concentration of 5 µg/ml .

Clinical Applications

Dexamethasone phosphate is utilized in various clinical settings due to its potent anti-inflammatory properties:

StudyConditionDosageOutcome
Katz & Carroll (1978)Stress-induced behavior in rats5 µg/ml in drinking waterDecreased motor activity and plasma corticosterone levels
Rauchhaus et al. (2009)Collagen-induced arthritis1.6 mg/kg/day for 7 daysSignificant reduction in joint swelling
McClintock et al. (2021)Hypersensitivity dermatitis in catsVariable dosingReduced pruritus and clinical lesion score

Toxicological Profile

While dexamethasone is widely used therapeutically, its safety profile must be considered:

  • Mutagenicity : No significant mutagenic effects have been reported .
  • Reproductive Effects : Limited data available; further investigation is warranted.
  • Endocrine Disruption : Not classified as an endocrine disruptor based on current evidence.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares key structural and pharmacological attributes of dexamethasone sodium phosphate with structurally related corticosteroids:

Compound Name Molecular Formula Substituents Functional Groups Solubility Hydrolysis Rate Therapeutic Use References
Dexamethasone Sodium Phosphate (Target Compound) C₂₂H₂₈FNa₂O₈P 9-F, 11β-OH, 16α-Me, 21-PO₄ Phosphate ester (21) High Rapid Injectable, ophthalmic
Betamethasone Sodium Phosphate C₂₂H₂₈FNa₂O₈P 9-F, 11β-OH, 16β-Me, 21-PO₄ Phosphate ester (21) High Rapid Similar to dexamethasone
Dexamethasone C₂₂H₂₉FO₅ 9-F, 11β-OH, 16α-Me Hydroxyl groups Low N/A Oral, systemic
Budesonide C₂₄H₃₁FO₆ 16α,17α-acetal Acetal (16,17) Moderate Slow Asthma, COPD
Triamcinolone Acetonide Hemisuccinate C₂₈H₃₃FO₉ 16α,17α-acetal, 21-succinate Acetal and succinate ester (21) Moderate Moderate Intra-articular, topical
Fluocinonide C₂₆H₃₂F₂O₇ 6α,9α-diF, 16α,17α-acetal, 21-acetate Acetal, acetate ester (21) Low Slow Dermatological (topical)
Betamethasone Dipropionate C₂₈H₃₇FO₇ 17,21-dipropionate Propionate esters (17,21) Low Slow Topical anti-inflammatory

Key Findings and Pharmacological Insights

Configuration and Activity: The 16α-methyl group in dexamethasone sodium phosphate enhances glucocorticoid receptor affinity while minimizing mineralocorticoid effects, compared to the 16β-methyl configuration in betamethasone derivatives . Fluorine substitutions at positions 6α and 9α (e.g., fluocinonide) increase lipophilicity and topical potency but reduce systemic bioavailability .

Esterification and Solubility :

  • The 21-phosphate group in dexamethasone sodium phosphate confers high water solubility, enabling rapid systemic absorption in injectable forms. In contrast, acetal groups (e.g., budesonide) or propionate esters (e.g., betamethasone dipropionate) slow dissolution, prolonging local tissue retention .

Hydrolysis and Activation :

  • Phosphate esters (dexamethasone sodium phosphate) undergo rapid enzymatic hydrolysis to release active dexamethasone, whereas propionate or acetate esters require slower esterase-mediated cleavage, delaying activation .

Clinical Applications: Dexamethasone sodium phosphate is preferred for acute systemic inflammation due to its rapid action, while budesonide (acetal-protected) targets airway inflammation with reduced systemic exposure . Betamethasone dipropionate and fluocinonide are optimized for topical use, leveraging ester stability for sustained dermal activity .

Preparation Methods

Ring-Opening Reaction of Dexamethasone Acetate Epoxide

The epoxide intermediate is treated with hydrofluoric acid (HF) in dimethylformamide (DMF) at temperatures between -10°C and 0°C for 3 hours. This step cleaves the epoxide ring, yielding dexamethasone acetate. The reaction mechanism involves nucleophilic attack by fluoride ions, leading to the formation of a secondary alcohol at the C16 position.

Alkali-Catalyzed Hydrolysis

Dexamethasone acetate is hydrolyzed using sodium carbonate (Na₂CO₃) in methanol at 20–30°C for 10 minutes. This step removes the acetyl protecting group, generating free dexamethasone. The mild alkaline conditions prevent degradation of the steroidal backbone while ensuring complete deacetylation.

Phosphorylation with Pyrophosphoryl Chloride

Dexamethasone undergoes esterification with pyrophosphoryl chloride (POCl₃) in tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group at C21 attacks the electrophilic phosphorus center, forming a phosphate ester. Excess pyrophosphoryl chloride is required to drive the reaction to completion, and the mixture is typically stirred for 4–6 hours at ambient temperature.

Formation of the Disodium Salt

The phosphorylation step yields dexamethasone phosphate as a free acid, which is subsequently neutralized to form the disodium salt.

Neutralization with Sodium Hydroxide

Dexamethasone phosphate is reacted with sodium hydroxide (NaOH) in methanol at 20–30°C for 1 hour. The stoichiometric ratio of NaOH to dexamethasone phosphate is critical to avoid over-neutralization, which could lead to decomposition. The resulting disodium salt is precipitated by adding a non-solvent such as acetone, followed by filtration and drying.

Spray Drying for Stabilization

To enhance stability, the disodium salt is dissolved in water (3–5% w/w) and spray-dried at 80–100°C. This method minimizes thermal degradation by rapidly removing solvent, producing an amorphous solid with high purity (>98%). Comparative studies show that spray-dried dexamethasone phosphate disodium retains <2% degradation products after one month at 40°C and 75% relative humidity, whereas air-dried samples degrade by 8–10% under the same conditions.

Purification and Analytical Characterization

Recrystallization and Solid-Phase Extraction (SPE)

Crude dexamethasone phosphate disodium is purified via recrystallization from methanol or methanol-water mixtures. For small-scale synthesis, solid-phase extraction (SPE) using C18 cartridges effectively removes unreacted starting materials and byproducts. SPE protocols involve conditioning with methanol, loading the crude product, and eluting with a gradient of acetonitrile-water.

Chromatographic and Spectroscopic Analysis

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile-water mobile phase) confirms purity, with retention times compared to reference standards.

  • NMR : ¹H and ¹³C NMR spectra verify the structure, particularly the presence of the 1,4-diene system (δ 5.7–6.1 ppm) and the fluorine atom at C9 (δ -200 ppm in ¹⁹F NMR).

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 517.2 [M-2Na+H]⁻, consistent with the disodium phosphate moiety.

Comparative Data on Synthesis Methods

StepConditionsYield (%)Purity (%)Source
Ring-opening reactionHF/DMF, -10°C to 0°C, 3h9295
PhosphorylationPOCl₃/THF, 25°C, 6h8588
Spray drying85°C, 3% w/w solution9899
RecrystallizationMethanol-water, 0°C9097

Stability and Degradation Considerations

Dexamethasone 21-phosphate disodium is hygroscopic and prone to hydrolysis under acidic or high-humidity conditions. Degradation pathways include:

  • Hydrolysis of the phosphate ester : Leads to free dexamethasone and inorganic phosphate.

  • Oxidation of the 1,4-diene system : Forms epoxy or hydroxylated byproducts, detectable via HPLC-MS.

Stabilization strategies include:

  • Lyophilization : Reduces water content to <0.5% w/w.

  • Packaging under nitrogen : Prevents oxidative degradation during storage.

Industrial-Scale Production Challenges

Scaling up the synthesis requires addressing:

  • Safety concerns with HF : Substituting HF with milder fluorinating agents (e.g., KF) is under investigation.

  • Cost of spray drying : Alternative drying methods, such as fluidized bed drying, are less effective but more economical for low-resource settings .

Q & A

Q. What are the validated analytical methods for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, a reverse-phase C18 column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate achieves baseline separation of the compound from excipients and degradation products. Validation parameters (linearity, LOD, LOQ) should adhere to ICH guidelines . Mass spectrometry (LC-MS) is recommended for impurity profiling due to its specificity in distinguishing structural analogs .

Q. How is the compound synthesized, and what are critical intermediates?

The synthesis involves phosphorylation of dexamethasone at the 21-hydroxy group using phosphorus oxychloride, followed by neutralization with sodium hydroxide to form the disodium salt. Key intermediates include dexamethasone 21-phosphate (free acid form), which requires strict control of reaction pH (<5.0) to avoid ester hydrolysis. Purification via recrystallization from ethanol-water mixtures ensures ≥98% purity .

Q. What are its primary pharmacological targets and mechanisms of action?

As a glucocorticoid receptor agonist, the compound inhibits phospholipase A2, reducing prostaglandin and leukotriene synthesis. It also suppresses NF-κB-mediated cytokine production. In vitro studies using human monocyte cultures show IC₅₀ values of 1–10 nM for TNF-α inhibition .

Advanced Research Questions

Q. How do formulation variables (e.g., pH, excipients) impact the compound’s stability in aqueous solutions?

Stability studies reveal pH-dependent degradation:

  • pH 2–4 : Hydrolysis of the 21-phosphate ester dominates (t₁/₂ = 14 days at 25°C).
  • pH >7 : Oxidation at the 1,4-diene moiety occurs, forming 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4,6-triene-3,20-dione (major degradant). Excipients like EDTA (0.01% w/v) enhance stability by chelating metal ions that catalyze oxidation. Accelerated stability testing (40°C/75% RH) under ICH Q1A guidelines is critical for predicting shelf-life .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data (e.g., bioavailability disparities)?

Discrepancies in bioavailability (30–80% in ocular studies) arise from variations in epithelial permeability assays. A standardized protocol using ex vivo bovine corneas with Franz diffusion cells (donor pH 7.4, receptor pH 7.0) reduces variability. Isotopic labeling (³H or ¹⁴C) tracks metabolite distribution in vivo, clarifying species-specific differences .

Q. How can impurities from synthesis or degradation be systematically profiled and controlled?

Common impurities include:

  • Impurity A : 9-Fluoro-11β,17,21-trihydroxy-16α-methylpregn-4-ene-3,20-dione (unphosphorylated precursor, ≤0.5% by HPLC).
  • Impurity B : 21-O-Desmethyl variant (≤0.3%). Forced degradation (heat, light, oxidation) coupled with LC-TOF/MS identifies degradation pathways. Thresholds follow ICH Q3B(R2) limits (0.1% for unknown impurities) .

Q. What molecular dynamics (MD) approaches elucidate its interactions with serum albumin for delivery optimization?

MD simulations (AMBER force field) show the compound binds to Sudlow site I of human serum albumin (HSA) with ΔG = −8.2 kcal/mol. Hydrogen bonds with Arg222 and hydrophobic interactions with Tyr150 stabilize binding. Competitive displacement studies using warfarin (site I marker) validate computational predictions .

Methodological Considerations

  • Contradiction Analysis : Cross-validate HPLC and LC-MS data to distinguish degradation products from synthesis impurities .
  • Experimental Design : Use factorial design (e.g., 2³) to optimize synthesis parameters (temperature, pH, reaction time) while minimizing byproduct formation .

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